(N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan (N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan
Brand Name: Vulcanchem
CAS No.: 19461-22-4
VCID: VC21011891
InChI: InChI=1S/C25H26N4O5S/c1-29(2)22-11-5-9-19-18(22)8-6-12-23(19)35(33,34)27-15-24(30)28-21(25(31)32)13-16-14-26-20-10-4-3-7-17(16)20/h3-12,14,21,26-27H,13,15H2,1-2H3,(H,28,30)(H,31,32)/t21-/m0/s1
SMILES: CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Molecular Formula: C25H26N4O5S
Molecular Weight: 494.6 g/mol

(N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan

CAS No.: 19461-22-4

Cat. No.: VC21011891

Molecular Formula: C25H26N4O5S

Molecular Weight: 494.6 g/mol

* For research use only. Not for human or veterinary use.

(N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan - 19461-22-4

Specification

CAS No. 19461-22-4
Molecular Formula C25H26N4O5S
Molecular Weight 494.6 g/mol
IUPAC Name (2S)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C25H26N4O5S/c1-29(2)22-11-5-9-19-18(22)8-6-12-23(19)35(33,34)27-15-24(30)28-21(25(31)32)13-16-14-26-20-10-4-3-7-17(16)20/h3-12,14,21,26-27H,13,15H2,1-2H3,(H,28,30)(H,31,32)/t21-/m0/s1
Standard InChI Key IXTSSRFZPQPHIE-NRFANRHFSA-N
Isomeric SMILES CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O
SMILES CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Canonical SMILES CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

(N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan is a synthetic compound that combines structural elements of tryptophan, an essential amino acid, with a sulfonyl group derived from 5-dimethylaminonaphthalene. The compound's chemical identity can be summarized as follows:

Basic Chemical Information

Table 1: Chemical Identity of (N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan

ParameterInformation
CAS Number19461-22-4
Molecular FormulaC₂₅H₂₆N₄O₅S
Molecular Weight494.56 g/mol
IUPAC Name(2S)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid
Common NameDANSYL-GLY-TRP

The compound's structure incorporates three key components:

  • A dansyl group (5-dimethylaminonaphthalene-1-sulfonyl)

  • A glycine residue

  • A tryptophan residue

The dansyl moiety is known for its fluorescent properties, while the tryptophan residue contributes to the compound's spectroscopic characteristics and potential protein interaction capabilities . The glycine linker connects these two functional components, providing structural flexibility that may be important for the compound's biochemical applications.

Physical and Chemical Properties

Based on computational predictions and empirical data, the compound exhibits the following physicochemical properties:

Table 2: Physicochemical Properties of (N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan

PropertyValueSource
Density1.404±0.06 g/cm³ (Predicted)
pKa3.30±0.10 (Predicted)
Recommended Storage Temperature-20°C
Water Hazard Class (WGK Germany)3

Structural Significance and Functional Groups

The compound's structure is of particular interest due to its combination of functional groups that enable specific biochemical applications. The dansyl group serves as a fluorescent label, while the tryptophan component provides an additional fluorophore that can participate in energy transfer phenomena.

The Dansyl Component

The dansyl group, derived from dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride), is a reagent that reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue or blue-green fluorescent sulfonamide adducts . This fluorescent labeling capability is central to the compound's utility in biochemical research.

Dansyl chloride is widely used to modify amino acids, particularly for protein sequencing and amino acid analysis . The dansyl component of (N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan contributes the following properties:

  • Environmentally sensitive fluorescence

  • Blue-green fluorescence emission

  • Ability to form stable sulfonamide adducts

  • Sensitivity to immediate molecular environment

The Tryptophan Component

Tryptophan is an essential amino acid with its own intrinsic fluorescence properties. In the context of (N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan, the tryptophan residue serves multiple functions:

The interaction between the dansyl group and tryptophan within this compound creates interesting photophysical properties that have been exploited in protein folding and dynamics studies .

Spectroscopic Properties and Applications

The spectroscopic properties of (N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan, particularly its fluorescence characteristics, make it valuable for a range of biochemical applications.

Fluorescence Characteristics

Dansyl-containing compounds like (N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan are non-fluorescent until they react with amines . The resulting dansyl amides have:

  • Environmentally sensitive fluorescence quantum yields

  • Variable emission maxima depending on the microenvironment

  • Large Stokes shifts

  • Fluorescence lifetimes of 10-20 nanoseconds when conjugated to proteins

These properties make the compound particularly useful for preparing fluorescent drug or ligand analogs that are expected to bind to hydrophobic sites in proteins, membranes, or other biological receptors .

Fluorescence Resonance Energy Transfer (FRET)

One of the most important applications of (N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan involves FRET between the tryptophan residue and the dansyl group. Research has demonstrated that:

  • The dansyl group can accept energy from tryptophan in FRET processes

  • This energy transfer is distance-dependent, allowing for the analysis of molecular conformations

  • The Förster distance for the tryptophan-dansyl pair is approximately 22 Å

This FRET capability has been utilized in studies of protein folding and dynamics. For example, research on protein L denatured state ensembles used dansyl groups introduced via cysteine residues at three sites in the protein, with fluorescence energy transfer from an introduced tryptophan to the dansyl groups decreasing under denaturing conditions .

Research Applications

The unique structural and spectroscopic properties of (N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan have led to its use in various research applications.

Protein Folding and Dynamics

The compound has been utilized in studies investigating protein folding mechanisms and conformational dynamics. The FRET capabilities between the dansyl group and tryptophan make it particularly suitable for monitoring changes in protein structure during folding or unfolding processes .

Researchers have employed dansyl-tryptophan systems to study:

  • Structural transitions in protein denatured state ensembles

  • Time scales of protein folding events

  • Protein conformational changes in response to environmental factors

For example, in studies of protein L, researchers were able to monitor conformational changes involving dansyl and tryptophan residues occurring very early (<1 ms) in the protein folding process .

Fluorescent Labeling and Detection

Given its fluorescent properties, (N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan and related dansyl compounds have applications in:

  • Protein and N-terminal amino acid detection

  • Peptide analysis via reverse phase high-performance liquid chromatography (HPLC)

  • Determination of the degree of labeling in proteins like chymotrypsin and ovalbumin

The compound's environment-sensitive fluorescence makes it particularly valuable for biophysical studies of proteins and other biomolecules.

Analytical Considerations

For researchers working with (N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan, several analytical considerations should be kept in mind.

Future Research Directions

Given the current state of research on (N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan, several promising directions for future studies emerge.

Expanded Biochemical Applications

Future research could explore:

  • Novel applications in protein structure determination

  • Enhanced techniques for monitoring protein-ligand interactions

  • Development of more sensitive fluorescent probes based on the dansyl-tryptophan system

  • Applications in advanced imaging techniques

Synthetic Modifications

Chemical modifications of (N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan could lead to:

  • Enhanced fluorescence properties

  • Improved binding to specific protein targets

  • Development of derivatives with novel spectroscopic characteristics

  • Creation of more stable or water-soluble analogs

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